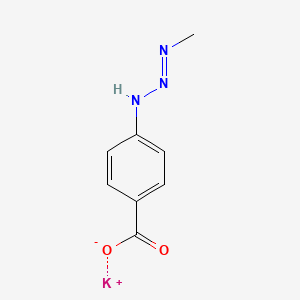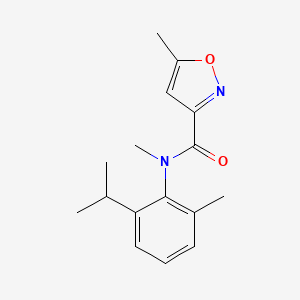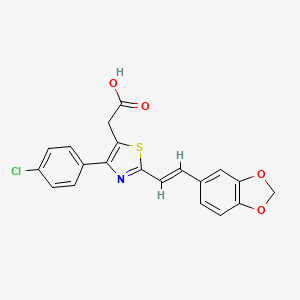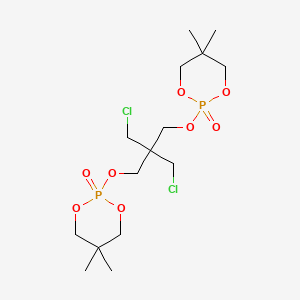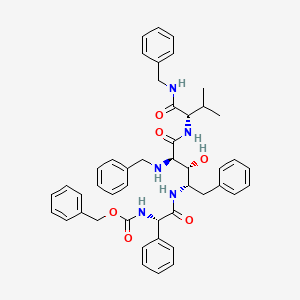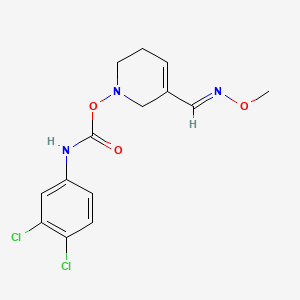
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with the molecular formula C14H15Cl2N3O3 . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydro-1,2,5,6-tetrahydropyridine moiety, and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 1,2,5,6-tetrahydropyridine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pyridinecarboxaldehyde derivatives
- Tetrahydropyridine derivatives
- Dichlorophenyl isocyanate derivatives These compounds share some structural similarities but differ in their specific chemical properties and applications .
Propriétés
Numéro CAS |
145071-64-3 |
|---|---|
Formule moléculaire |
C14H15Cl2N3O3 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-21-17-8-10-3-2-6-19(9-10)22-14(20)18-11-4-5-12(15)13(16)7-11/h3-5,7-8H,2,6,9H2,1H3,(H,18,20)/b17-8+ |
Clé InChI |
QHWMBQIDSUDHHK-CAOOACKPSA-N |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CON=CC1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



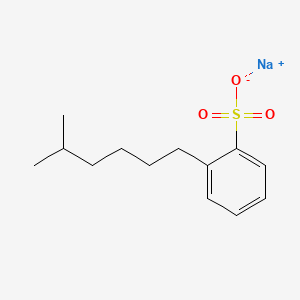

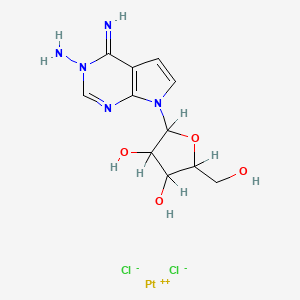
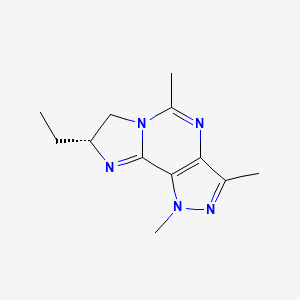
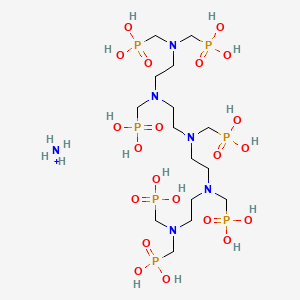

![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
